molecular formula C17H17F3N4 B2554400 2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile CAS No. 1025724-64-4

2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile

Cat. No.: B2554400
CAS No.: 1025724-64-4
M. Wt: 334.346
InChI Key: ATBKNGYRCOWNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is attached to a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to mimic the basic nitrogen heterocycles found in biomolecules . The compound also contains a trifluoromethyl group, which can greatly influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. The trifluoromethyl group is known to be quite stable but can participate in certain types of reactions . The pyrazole and piperidine rings can also engage in various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which can influence the compound’s polarity and reactivity .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research highlights the critical role of potent and selective chemical inhibitors in studying hepatic Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a diverse number of drugs. Understanding the selectivity of these inhibitors aids in deciphering the involvement of specific CYP isoforms, crucial for predicting drug-drug interactions (DDIs) (Khojasteh et al., 2011).

Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, closely related to the core structure of the compound , have garnered attention for their anti-inflammatory and antibacterial properties in medicinal chemistry. The presence of the trifluoromethyl group, especially on specific positions of the pyrazole nucleus, significantly influences the activity profile of these compounds (Kaur, Kumar, & Gupta, 2015).

Exploration of Small Molecules against Fusarium oxysporum

A review of tested small molecules against the pathogen Fusarium oxysporum highlights the importance of chemical compounds in combating agricultural diseases, showcasing the broader application of synthetic compounds in addressing plant pathogens and understanding their structure-activity relationships (Kaddouri et al., 2022).

Synthesis of Heterocycles

The synthesis of heterocycles using 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones demonstrates the utility of such compounds as building blocks for creating a variety of heterocyclic compounds. This research underlines the potential of utilizing complex chemical structures for the synthesis of compounds with various applications, including medicinal chemistry (Gomaa & Ali, 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it’s a pharmaceutical compound, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

Properties

IUPAC Name

2-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4/c18-17(19,20)14-3-1-2-13(10-14)16-11-15(22-23-16)12-4-7-24(8-5-12)9-6-21/h1-3,10-12H,4-5,7-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBKNGYRCOWNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.